molecular formula C11H13Cl2N5 B11304555 N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11304555
M. Wt: 286.16 g/mol
InChI Key: JZWZCQPUSIDTAZ-UHFFFAOYSA-N
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Description

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 2,3-dichlorobenzyl chloride with 2-propyl-2H-tetrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichlorobenzyl alcohol
  • 2,3-Dichlorobenzyl bromide
  • 2,3-Dichlorobenzoyl cyanide

Uniqueness

N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine stands out due to its tetrazole moiety, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may offer enhanced stability, bioactivity, or synthetic versatility, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H13Cl2N5

Molecular Weight

286.16 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C11H13Cl2N5/c1-2-6-18-16-11(15-17-18)14-7-8-4-3-5-9(12)10(8)13/h3-5H,2,6-7H2,1H3,(H,14,16)

InChI Key

JZWZCQPUSIDTAZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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